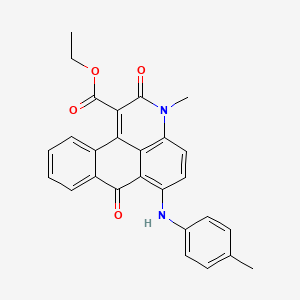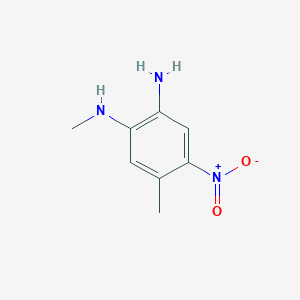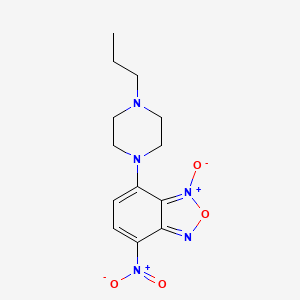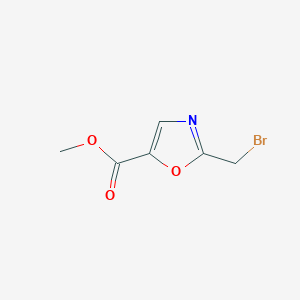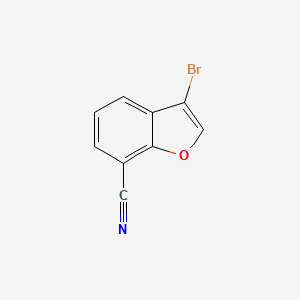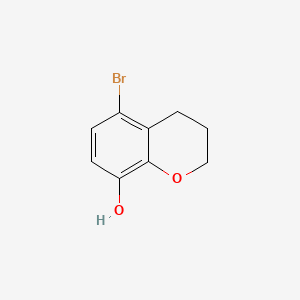
5-Bromochroman-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromochroman-8-ol is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chroman ring system with a bromine atom at the 5th position and a hydroxyl group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromochroman-8-ol typically involves the bromination of chroman-8-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromochroman-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-Bromochroman-8-one.
Reduction: Formation of 5-Hydroxychroman-8-ol.
Substitution: Formation of various substituted chroman derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Bromochroman-8-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromochroman-8-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom at the 5th position can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-8-ol: Lacks the bromine atom at the 5th position.
5-Chlorochroman-8-ol: Contains a chlorine atom instead of a bromine atom at the 5th position.
5-Fluorochroman-8-ol: Contains a fluorine atom instead of a bromine atom at the 5th position.
Uniqueness
5-Bromochroman-8-ol is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
5-bromo-3,4-dihydro-2H-chromen-8-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,11H,1-2,5H2 |
Clé InChI |
ROUQIVMRTSEEDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2OC1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


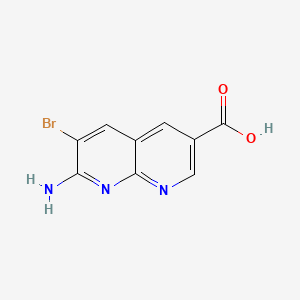
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
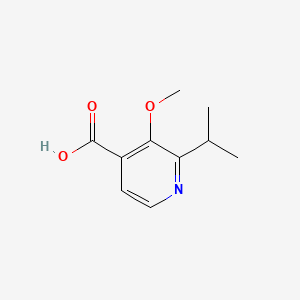
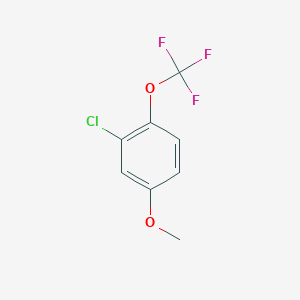
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)

![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)
